molecular formula C19H22O9 B3269152 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose CAS No. 503543-44-0

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose

Cat. No.: B3269152
CAS No.: 503543-44-0
M. Wt: 394.4 g/mol
InChI Key: SECVTQZASDRQMX-IGEHEEHSSA-N
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Description

5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is utilized in scientific research, especially in the fields of chemistry, biology, and medicine, due to its ability to inhibit DNA synthesis and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose typically involves the acetylation and benzoylation of ribose derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up to accommodate larger quantities. The process includes precise control of reaction conditions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions are common, where functional groups are replaced using various nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like benzyl chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ribofuranose derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex nucleoside analogs.
  • Employed in studying reaction mechanisms and pathways.

Biology:

  • Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
  • Used in the study of cell cycle regulation and DNA damage responses.

Medicine:

  • Potential therapeutic agent for treating lymphoid malignancies.
  • Explored for its antitumor properties and ability to target specific cancer cells.

Industry:

  • Utilized in the production of nucleoside analogs for pharmaceutical applications.
  • Employed in the synthesis of diagnostic agents and research chemicals.

Mechanism of Action

The mechanism of action of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxy-2-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3/t15-,16+,18?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVTQZASDRQMX-IGEHEEHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@](OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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